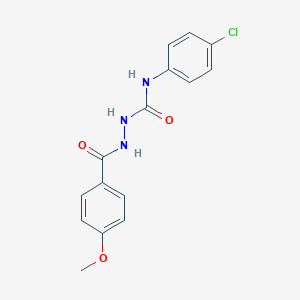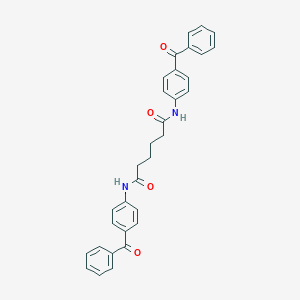![molecular formula C19H14INO B324122 N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B324122.png)
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C19H14INO It is a derivative of biphenyl, where the biphenyl core is substituted with an iodophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-iodoaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Cyclization: The compound can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Products include oxidized forms of the carboxamide group, such as carboxylic acids.
Reduction: Products include reduced forms of the carboxamide group, such as amines.
Scientific Research Applications
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The carboxamide group can form hydrogen bonds, further stabilizing interactions with molecular targets. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)biphenyl-4-carboxamide
- N-(2-chlorophenyl)biphenyl-4-carboxamide
- N-(2-fluorophenyl)biphenyl-4-carboxamide
Uniqueness
N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to participate in halogen bonding. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications where these characteristics are advantageous.
Properties
Molecular Formula |
C19H14INO |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(2-iodophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14INO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI Key |
LBLBKXOZWDVWJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-fluoro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324041.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)

![N-[(4-bromophenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B324053.png)
![N-[(4-bromophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B324054.png)
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B324060.png)
![2,2'-Bis[({5-nitro-2-thienyl}methylene)amino]-1,1'-biphenyl](/img/structure/B324061.png)
![N-(2-{[(4-chloroanilino)carbonyl]anilino}ethyl)-N'-(4-chlorophenyl)-N-phenylurea](/img/structure/B324062.png)

![N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B324064.png)
![N,N'-bis[(E)-(5-bromothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B324065.png)
![2,2'-Bis{[(4-chloroanilino)carbonyl]amino}-1,1'-biphenyl](/img/structure/B324066.png)
